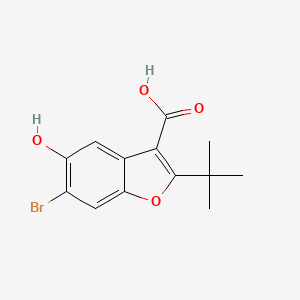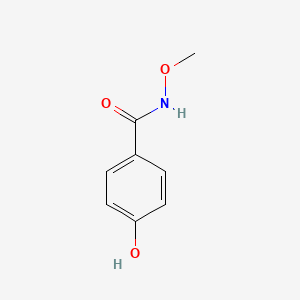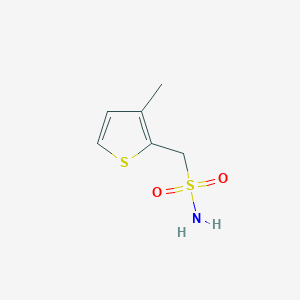![molecular formula C19H19N3O4 B2810323 Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate CAS No. 1808089-27-1](/img/structure/B2810323.png)
Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate (EPBPC) is a novel small molecule that has been developed to target a wide range of biological activities. EPBPC is a 4-substituted pyridine-3-carbonylhydrazone that has been used in a variety of scientific research applications, including in vivo and in vitro studies. EPBPC has a distinct pharmacodynamic profile, making it an attractive candidate for further research and development.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of related compounds, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, shows molecular interactions generating a supramolecular layer, providing insights into molecular arrangement and interactions in the crystal lattice (Flores et al., 2014).
Synthesis and Reactivity
- The synthesis of some heterocyclic systems involving related compounds like ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate showcases the reactivity and potential in forming complex molecular structures (Malzogu et al., 2000).
Pharmacological Properties
- Derivatives such as (E)-ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate have shown interesting pharmacological properties, and their crystal structure analysis reveals significant interactions like hydrogen bonds and π-interactions, hinting at their potential biological activity (Morales-Toyo et al., 2013).
Nonlinear Optical Properties
- The third-order nonlinear optical properties of hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, indicate potential applications in photonic devices due to significant optical limiting and high nonlinear optical behavior (Nair et al., 2022).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, exhibit antimicrobial activity against various bacteria and fungi, suggesting the potential of related structures in developing new antimicrobial agents (Sarvaiya et al., 2019).
Mecanismo De Acción
Target of Action
Ethyl LipotF, also known as Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate, is a selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO) . FTO is an enzyme that plays a crucial role in energy homeostasis and lipid metabolism.
Mode of Action
Ethyl LipotF interacts with FTO by inhibiting its enzymatic activity . This inhibition leads to an increase in the levels of N6-methyladenosine (m6A) , a modification of RNA that plays a role in the post-transcriptional regulation of gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl LipotF is the m6A pathway . By inhibiting FTO, Ethyl LipotF increases the levels of m6A in RNA. This can lead to changes in the stability, splicing, and translation of m6A-modified RNAs, thereby affecting the expression of genes regulated by m6A.
Pharmacokinetics
It is soluble in ethanol and dmso , which suggests that it could be administered in a solution of these solvents. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.
Result of Action
The inhibition of FTO by Ethyl LipotF and the subsequent increase in m6A levels can lead to changes in gene expression . These changes can have various effects at the molecular and cellular levels, depending on the specific genes that are regulated by m6A.
Propiedades
IUPAC Name |
ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLGMSFWAEOPR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)
![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
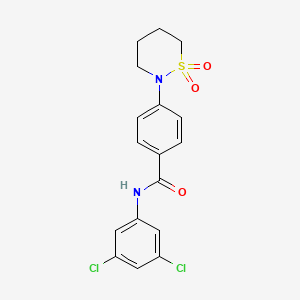
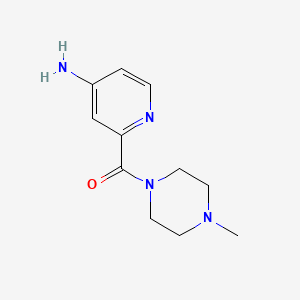
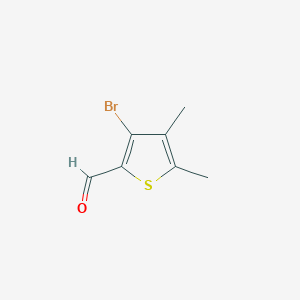
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)
